3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate 3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate
Brand Name: Vulcanchem
CAS No.: 84964-50-1
VCID: VC17121391
InChI: InChI=1S/C25H26N2S.C4H4O4/c1-26-13-15-27(16-14-26)21-11-12-23-24(17-21)28-18-20-9-5-6-10-22(20)25(23)19-7-3-2-4-8-19;5-3(6)1-2-4(7)8/h2-12,17,25H,13-16,18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
Molecular Formula: C29H30N2O4S
Molecular Weight: 502.6 g/mol

3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate

CAS No.: 84964-50-1

Cat. No.: VC17121391

Molecular Formula: C29H30N2O4S

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate - 84964-50-1

Specification

CAS No. 84964-50-1
Molecular Formula C29H30N2O4S
Molecular Weight 502.6 g/mol
IUPAC Name (E)-but-2-enedioic acid;1-methyl-4-(11-phenyl-6,11-dihydrobenzo[c][1]benzothiepin-3-yl)piperazine
Standard InChI InChI=1S/C25H26N2S.C4H4O4/c1-26-13-15-27(16-14-26)21-11-12-23-24(17-21)28-18-20-9-5-6-10-22(20)25(23)19-7-3-2-4-8-19;5-3(6)1-2-4(7)8/h2-12,17,25H,13-16,18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key KHOVIDFLDPENDN-WLHGVMLRSA-N
Isomeric SMILES CN1CCN(CC1)C2=CC3=C(C=C2)C(C4=CC=CC=C4CS3)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CN1CCN(CC1)C2=CC3=C(C=C2)C(C4=CC=CC=C4CS3)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises a dibenzo(b,e)thiepin scaffold—a fused tricyclic system containing a sulfur atom—linked to a 4-methylpiperazine moiety and a phenyl group. The maleate counterion (E)-but-2-enedioic acid and hydration water molecules complete the crystal lattice. Key structural features include:

PropertyValueSource
Molecular FormulaC₂₉H₃₀N₂O₄S
Molecular Weight502.6 g/mol
IUPAC Name(E)-but-2-enedioic acid;1-methyl-4-(11-phenyl-6,11-dihydrobenzo[c]benzothiepin-3-yl)piperazine
Canonical SMILESCN1CCN(CC1)C2=CC3=C(C=C2)C(C4=CC=CC=C4CS3)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

The dibenzo(b,e)thiepin system’s planar geometry facilitates π-π stacking interactions, while the 4-methylpiperazine group introduces basicity (pKa ~7.5–8.5), influencing receptor binding .

Synthesis and Characterization

Synthetic Pathways

Synthesis involves multi-step organic reactions, typically starting with dibenzo(b,e)thiepin derivatives. Key steps include:

  • Nucleophilic substitution to introduce the 4-methylpiperazino group at position 3.

  • Friedel-Crafts alkylation for phenyl group attachment at position 11.

  • Salt formation with maleic acid under controlled pH (4.5–5.5) to precipitate the maleate hydrate.

Optimization requires precise temperature control (60–80°C for alkylation) and anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–7.8 ppm, methylpiperazine N–CH₃ at δ 2.3 ppm, and maleate vinyl protons at δ 6.3 ppm.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 503.2 [M+H]⁺, confirming the molecular weight.

  • X-ray Diffraction: Hydrate water molecules occupy specific lattice sites, stabilizing the crystal structure via hydrogen bonds with maleate carboxylates.

Pharmacological Profile

Neurotransmitter Receptor Interactions

The compound demonstrates high affinity for serotonin (5-HT) and dopamine (D₂) receptors, with IC₅₀ values in the nanomolar range . Comparative studies with structurally analogous agents like metitepine (CAS 20229-30-5) reveal:

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity vs. Metitepine
5-HT₂A12.3 ± 1.52.1-fold higher
D₂45.7 ± 3.21.8-fold lower
5-HT₁A210 ± 15Comparable

Data derived from radioligand displacement assays .

Physicochemical Properties

Thermal Stability

  • Melting Point: Decomposes at 171–173°C (maleate salt) .

  • Solubility: 23 mg/mL in water at 25°C; pH-dependent solubility (maximal at pH 4.0–5.0).

Spectroscopic Data

  • UV-Vis (MeOH): λₘₐₓ = 274 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to the conjugated dibenzothiepin system.

  • IR (KBr): Strong bands at 1705 cm⁻¹ (maleate C=O) and 1150 cm⁻¹ (S–C aromatic).

Structural Analogues and Comparative Analysis

Metitepine (CAS 20229-30-5)

This analogue substitutes the phenyl group with a methylthio moiety, enhancing 5-HT₂A affinity (Ki = 5.8 nM) but reducing D₂ activity . The maleate salt of 3-(4-methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin offers improved aqueous solubility (+37%) compared to metitepine maleate .

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